

# Application Notes and Protocols for 2-Methyl-6-(trifluoromethyl)nicotinic acid

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## Compound of Interest

Compound Name: 2-Methyl-6-(trifluoromethyl)nicotinic acid

Cat. No.: B1305685

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## Introduction

**2-Methyl-6-(trifluoromethyl)nicotinic acid** is a substituted pyridine derivative with potential applications in pharmaceutical and agrochemical research.<sup>[1]</sup> Its structural features, combining a nicotinic acid core with a methyl and a trifluoromethyl group, make it an intriguing candidate for investigation as a modulator of biological pathways, particularly those involving nicotinic receptors.<sup>[1]</sup> This document provides detailed protocols for the handling, synthetic application, and biological evaluation of **2-Methyl-6-(trifluoromethyl)nicotinic acid**, along with relevant safety information and data presentation guidelines.

## Compound Information and Properties

Property	Value	Reference
IUPAC Name	2-methyl-6-(trifluoromethyl)pyridine-3-carboxylic acid	
CAS Number	261635-93-2	
Molecular Formula	C <sub>8</sub> H <sub>6</sub> F <sub>3</sub> NO <sub>2</sub>	[1]
Molecular Weight	205.14 g/mol	[1]
Appearance	White to cream crystals or powder	
Solubility	Slightly soluble in water (4.7 g/L at 25°C)	[1]
Purity	≥96.0%	

## Safety and Handling

**2-Methyl-6-(trifluoromethyl)nicotinic acid** should be handled with care in a well-ventilated laboratory, preferably within a chemical fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.

### Hazard Statements:

- Causes skin irritation.
- Causes serious eye irritation.
- May cause respiratory irritation.

### Precautionary Measures:

- Avoid breathing dust.
- Wash hands thoroughly after handling.

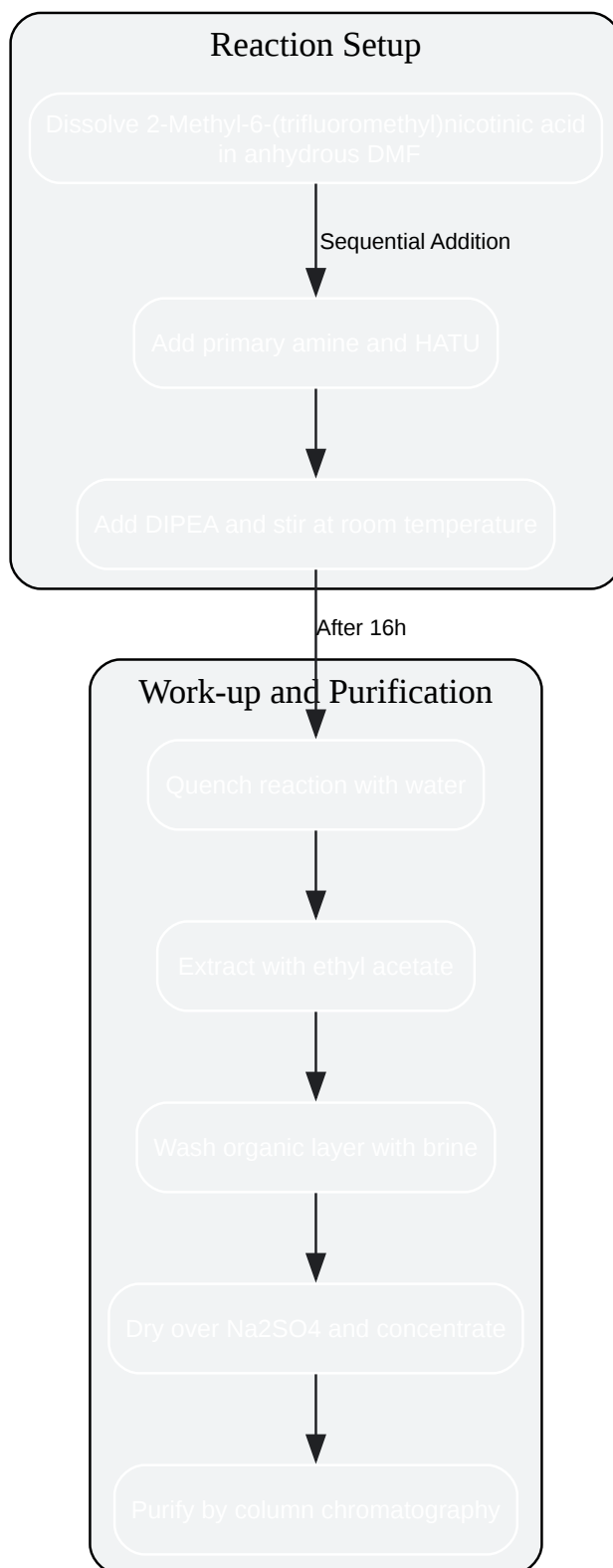
- In case of contact with eyes, rinse cautiously with water for several minutes.
- If skin irritation occurs, seek medical advice.

## Experimental Protocols

### Synthetic Application: Amide Coupling

The carboxylic acid moiety of **2-Methyl-6-(trifluoromethyl)nicotinic acid** makes it a suitable starting material for the synthesis of a variety of amide derivatives. Amide coupling is a fundamental reaction in drug discovery and development. Below is a general protocol for the amide coupling of **2-Methyl-6-(trifluoromethyl)nicotinic acid** with a primary amine using a common coupling agent.

Workflow for Amide Coupling:



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Workflow for a typical amide coupling reaction.

## Materials:

Reagent	Molar Equivalent
2-Methyl-6-(trifluoromethyl)nicotinic acid	1.0
Primary Amine	1.1
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)	1.2
DIPEA (N,N-Diisopropylethylamine)	2.0
Anhydrous DMF (N,N-Dimethylformamide)	-
Ethyl Acetate	-
Saturated Sodium Bicarbonate Solution	-
Brine	-
Anhydrous Sodium Sulfate	-
Silica Gel for Chromatography	-

## Procedure:

- To a solution of **2-Methyl-6-(trifluoromethyl)nicotinic acid** (1.0 eq) in anhydrous DMF, add the primary amine (1.1 eq) and HATU (1.2 eq).
- Add DIPEA (2.0 eq) to the reaction mixture and stir at room temperature for 16 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Upon completion, quench the reaction by adding water.
- Extract the aqueous layer with ethyl acetate (3 x volumes).
- Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

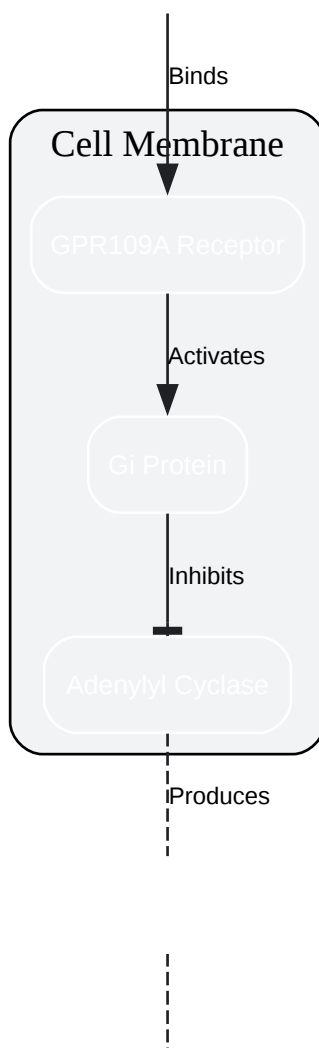
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired amide.

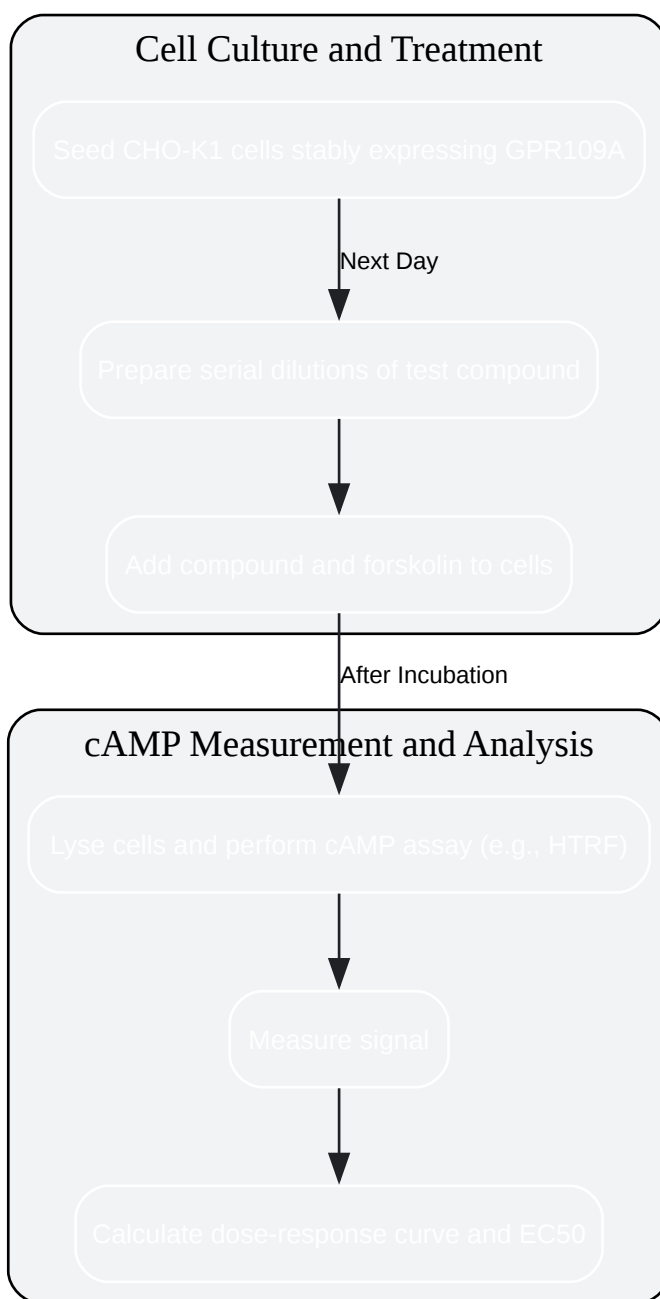
## Biological Application: GPR109A Activation Assay

Nicotinic acid is a known agonist of the G protein-coupled receptor 109A (GPR109A). It is plausible that **2-Methyl-6-(trifluoromethyl)nicotinic acid** may also interact with this receptor. The following protocol describes a hypothetical cell-based assay to screen for GPR109A activation by measuring changes in intracellular cyclic AMP (cAMP) levels.

GPR109A Signaling Pathway:

2-Methyl-6-(trifluoromethyl)nicotinic acid





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## References

- 1. benchchem.com [benchchem.com]
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